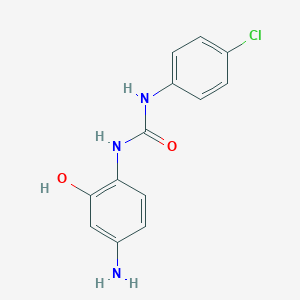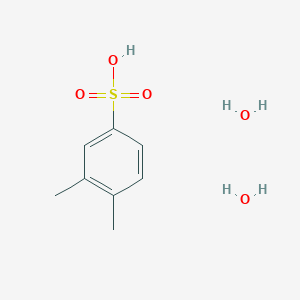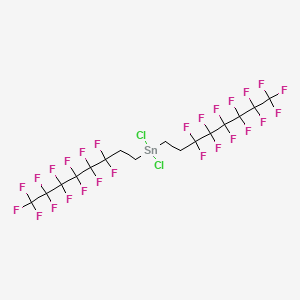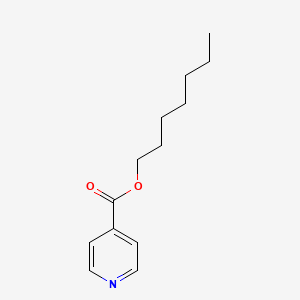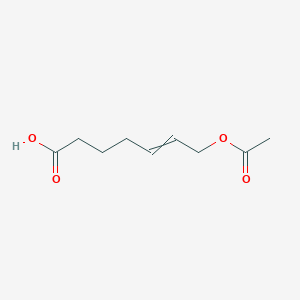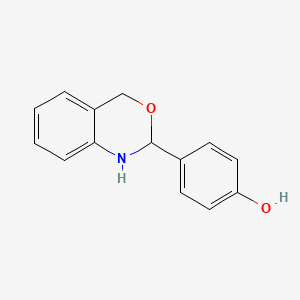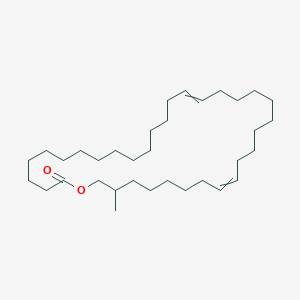![molecular formula C10H10N3O4- B14347961 [1-Amino-3-(4-nitrophenyl)propylidene]carbamate CAS No. 96405-08-2](/img/structure/B14347961.png)
[1-Amino-3-(4-nitrophenyl)propylidene]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-Amino-3-(4-nitrophenyl)propylidene]carbamate: is an organic compound characterized by the presence of an amino group, a nitrophenyl group, and a carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-Amino-3-(4-nitrophenyl)propylidene]carbamate typically involves the reaction of an amine with a nitrophenyl carbamate. One common method is the reaction of 4-nitrophenyl-N-benzylcarbamate with an amine, followed by hydrogenolysis to yield the desired product . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: [1-Amino-3-(4-nitrophenyl)propylidene]carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamates or ureas.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-Amino-3-(4-nitrophenyl)propylidene]carbamate is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of monosubstituted ureas, which are important in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Its structural features allow it to interact with biological targets, making it a valuable tool in drug discovery.
Industry: In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its reactivity and functional groups make it suitable for various applications, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of [1-Amino-3-(4-nitrophenyl)propylidene]carbamate involves its interaction with molecular targets such as enzymes and receptors. The amino and nitrophenyl groups can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The carbamate moiety can also participate in covalent bonding with target proteins, enhancing its efficacy.
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenyl-N-benzylcarbamate: Used in similar synthetic applications and can be converted to monosubstituted ureas.
2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Another compound with a nitrophenyl group, used in the synthesis of various derivatives.
Uniqueness: [1-Amino-3-(4-nitrophenyl)propylidene]carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
96405-08-2 |
|---|---|
Molekularformel |
C10H10N3O4- |
Molekulargewicht |
236.20 g/mol |
IUPAC-Name |
N-[1-amino-3-(4-nitrophenyl)propylidene]carbamate |
InChI |
InChI=1S/C10H11N3O4/c11-9(12-10(14)15)6-3-7-1-4-8(5-2-7)13(16)17/h1-2,4-5H,3,6H2,(H2,11,12)(H,14,15)/p-1 |
InChI-Schlüssel |
LRCNGNVSDCJLGN-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1CCC(=NC(=O)[O-])N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Methoxyphenyl)-1-[4-(4-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14347884.png)
![Bis[(2-chlorophenyl)methyl] carbonate](/img/structure/B14347892.png)
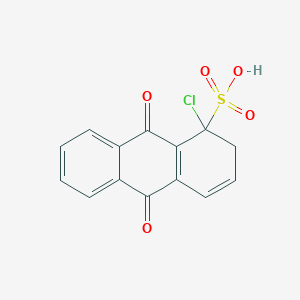
![3-[2-(Acetyloxy)ethyl]-4-oxocyclopent-2-en-1-yl acetate](/img/structure/B14347904.png)

